2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that may be applicable to the synthesis of 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone. For instance, the synthesis of benzoxazole derivatives as mentioned in the first paper involves a two-step procedure starting from benzazoles . Similarly, the synthesis of benzoxazinones described in the second paper involves cyclization of hydrazones followed
Scientific Research Applications
1. Anti-Cancer Potential
Benzophenone analogs, including those with fluoro groups, have shown promise in cancer research, particularly for their anti-angiogenic and tumor inhibition properties. These compounds have been found to be cytotoxic against cancer cell lines such as A549, HeLa, and MCF-7. They work by arresting the cell cycle at the G2/M phase and inducing apoptosis through caspase-activated DNase-mediated pathways (Mohammed & Khanum, 2018).
2. Development of Proton Exchange Membranes
Fluorinated benzophenones have been utilized in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes. These polymers, created through nickel-catalyzed coupling polymerization, are valuable for their high thermal stability and potential in fuel cell technology (Ghassemi & Mcgrath, 2004).
3. Comparative Imaging in Medical Diagnostics
Benzophenone-based labeling compounds, including those with fluorine-18, have been synthesized for use in comparative imaging studies using PET and SPECT. These compounds can be tagged to biomolecules, providing a structural advantage for medical imaging applications (Li et al., 2003).
4. Organic Synthesis and Chemical Reactions
Fluorinated benzophenones are also important in various organic synthesis processes. For example, they have been used in the synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds, offering insights into the structure-activity relationships of these molecules (Esteruelas et al., 2003).
5. Photosensitizing Properties
Certain benzophenone derivatives, including those with fluoro groups, exhibit photosensitizing properties. These compounds can absorb UV radiation and are studied for their potential applications in phototoxicity and phototherapy (Placzek et al., 2013).
6. Potential in Alzheimer's Disease Treatment
Fluorinated benzophenone derivatives have been explored for their potential in treating Alzheimer's disease. These compounds target β-secretase and acetylcholinesterase, which are important in the disease's pathology, and also counteract intracellular ROS formation (Belluti et al., 2014).
properties
IUPAC Name |
(2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-2-3-7-16(15)19(23)17-8-4-5-9-18(17)20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYDDKNLNNDABG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643886 |
Source
|
Record name | (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-33-0 |
Source
|
Record name | Methanone, (2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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